2-(bromomethyl)-3-nitroBenzonitrile
Description
Overview of Benzonitrile (B105546) Derivatives in Organic Chemistry
Benzonitrile derivatives, which are aromatic compounds containing a nitrile (-CN) group attached to a benzene (B151609) ring, represent a cornerstone in the field of organic chemistry. ontosight.ai These compounds are not only prevalent in numerous natural products and pharmaceutical agents but also serve as pivotal intermediates in the synthesis of a wide array of more complex molecules. osti.gov The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and amides, highlighting the synthetic versatility of benzonitriles.
The applications of benzonitrile derivatives are extensive, ranging from the creation of dyes and agrochemicals to their incorporation into advanced materials. ontosight.ai In medicinal chemistry, the benzonitrile moiety is a recognized pharmacophore found in various therapeutic agents. Furthermore, the study of C-CN bond activation in substituted benzonitriles using transition-metal catalysts is an active area of research, with significant implications for industrial processes and the efficient synthesis of complex organic molecules. utexas.eduutexas.edu
Importance of Nitro and Bromomethyl Functionalities as Ortho-Substituents
The chemical behavior of a benzonitrile derivative is profoundly influenced by the nature and position of its substituents on the benzene ring. The presence of nitro (-NO2) and bromomethyl (-CH2Br) groups, particularly in an ortho orientation to each other and the nitrile group, imparts unique reactivity to the molecule.
The nitro group is a potent electron-withdrawing group, which significantly affects the electronic properties and reactivity of the aromatic ring. nih.govnih.gov Its presence can activate the molecule for certain types of reactions and is a key feature in many biologically active compounds. nih.govnih.gov For instance, the nitro group is a common substituent in various pharmaceuticals, where it can enhance the therapeutic action of the drug. nih.gov
The bromomethyl group, on the other hand, is a highly reactive functional group. The bromine atom is a good leaving group, making the bromomethyl moiety an excellent electrophile for substitution reactions. This reactivity is harnessed in the synthesis of more complex molecular architectures. For example, compounds containing a bromomethyl group are often used to introduce a benzyl (B1604629) unit into a target molecule.
The ortho positioning of these two groups creates a sterically hindered and electronically distinct environment on the benzene ring. utexas.eduacs.org This specific arrangement can direct the outcome of chemical reactions and is a critical consideration in the design of synthetic pathways. The steric and electronic effects of ortho substituents have been a subject of detailed investigation, particularly in the context of C-CN bond activation by metal complexes. osti.govacs.org
Contextualization of 2-(Bromomethyl)-3-nitrobenzonitrile within Contemporary Synthetic Chemistry
Within the landscape of modern organic synthesis, this compound and its structural analogs are highly valued as versatile building blocks. While specific research focusing exclusively on this compound is not extensively documented in the provided search results, the closely related compound, methyl 2-(bromomethyl)-3-nitrobenzoate, is highlighted as a crucial intermediate in the synthesis of Lenalidomide (B1683929), a significant anti-cancer drug. google.comchemicalbook.com This underscores the importance of the 2-(bromomethyl)-3-nitro-substituted benzene framework in medicinal chemistry.
The strategic placement of the reactive bromomethyl group adjacent to an electron-withdrawing nitro group on a benzonitrile scaffold makes this class of compounds particularly useful for the construction of heterocyclic systems. These systems form the core of many biologically active molecules. For instance, similar ortho-substituted benzonitriles serve as precursors for the synthesis of quinazolines and benzodiazepines, which are classes of compounds with a broad spectrum of pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. nih.govrroij.comopenmedicinalchemistryjournal.comnih.govresearchgate.netnih.govresearchgate.netresearchgate.netsemanticscholar.orghelsinki.fi
The reactivity of the bromomethyl group allows for facile cyclization reactions, while the nitro group can be readily reduced to an amino group, providing a handle for further derivatization and the construction of fused ring systems. This dual functionality makes compounds like this compound powerful tools in the hands of synthetic chemists for the assembly of complex molecular targets.
Interactive Data Table: Properties of a Related Compound: 2-Bromo-3-nitrobenzonitrile
The following table details the chemical and physical properties of 2-bromo-3-nitrobenzonitrile, a compound structurally related to the subject of this article.
| Property | Value | Source |
| Molecular Formula | C7H3BrN2O2 | nih.gov |
| Molecular Weight | 227.01 g/mol | nih.gov |
| IUPAC Name | 2-bromo-3-nitrobenzonitrile | nih.gov |
| CAS Number | 90407-28-6 | nih.govbldpharm.com |
| Appearance | Not specified | |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| Solubility | Not specified |
Strategies for Introducing the Bromomethyl Moiety
The bromomethyl group is a versatile functional handle in organic synthesis, often introduced through radical-mediated reactions on a methyl-substituted aromatic ring.
Benzylic Bromination via Radical Mechanisms
Benzylic bromination is a common and effective method for introducing a bromine atom onto a carbon adjacent to an aromatic ring. libretexts.orgchemistrysteps.com This reaction typically proceeds via a free-radical chain mechanism, initiated by light or a radical initiator. researchgate.netyoutube.com N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine, which favors the desired benzylic substitution over competing electrophilic addition to the aromatic ring. libretexts.orgchadsprep.comyoutube.com
The mechanism involves three key steps: initiation, propagation, and termination. researchgate.net
Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, often facilitated by a radical initiator like azobisisobutyronitrile (AIBN) or UV light, to generate a bromine radical.
Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a molecule of Br2 (generated in situ from the reaction of NBS with HBr) to yield the brominated product and another bromine radical, which continues the chain reaction.
Termination: The chain reaction is terminated by the combination of any two radical species.
The presence of electron-withdrawing groups, such as a cyano or nitro group, on the aromatic ring can retard the rate of benzylic bromination. researchgate.net This is due to the destabilization of the benzylic radical intermediate by the electron-withdrawing nature of these substituents.
| Starting Material | Reagents and Conditions | Product | Key Features |
|---|---|---|---|
| 2-Methyl-3-nitrobenzonitrile | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN), CCl4, heat | This compound | Selective bromination of the benzylic methyl group. |
| Methyl 2-methyl-3-nitrobenzoate | NBS, Halogenated hydrocarbon solvent | Methyl 2-(bromomethyl)-3-nitrobenzoate | Demonstrates the applicability of NBS for benzylic bromination on a related substituted toluene (B28343). researchgate.net |
Nitration Pathways in Benzonitrile Synthesis
The introduction of a nitro group onto the benzonitrile ring is a key step in the synthesis of this compound. The position of nitration is governed by the directing effects of the substituents already present on the ring.
Regioselective Nitration Techniques
Electrophilic aromatic nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO2+). uwosh.edu The regioselectivity of the reaction can be influenced by various factors, including the choice of nitrating agent, reaction conditions, and the use of catalysts. For instance, the use of zeolite catalysts has been shown to improve the regioselectivity towards the para-isomer in the nitration of toluene. jove.com
Influence of Existing Substituents on Nitration Orientation
The directing effect of substituents on an aromatic ring during electrophilic substitution is a well-established principle in organic chemistry. libretexts.orglibretexts.orgquora.com Substituents are broadly classified as activating or deactivating, and as ortho, para-directing or meta-directing.
Methyl Group (-CH3): The methyl group is an activating, ortho, para-director. libretexts.orgstackexchange.com It donates electron density to the ring through an inductive effect and hyperconjugation, stabilizing the carbocation intermediates formed during ortho and para attack. jove.comlibretexts.org The nitration of toluene, for example, yields a mixture of ortho- and para-nitrotoluene, with a smaller amount of the meta-isomer. uwosh.edu
Cyano Group (-CN): The cyano group is a deactivating, meta-director. quora.com It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. quora.com The electron-withdrawing nature of the cyano group destabilizes the carbocation intermediates of ortho and para attack, thus favoring substitution at the meta position.
In the synthesis of this compound, the relative positioning of the substituents is crucial. If starting with 2-methylbenzonitrile, the methyl group directs nitration to the ortho and para positions (positions 3, 5, and 6). The cyano group, being a meta-director, would also favor substitution at positions 3 and 5. The combined effect of these two groups would likely lead to a mixture of isomers, with the 3-nitro and 5-nitro products being significant. The steric hindrance from the adjacent methyl group might disfavor nitration at the 3-position to some extent, but the electronic effects are generally dominant.
| Substituent | Activating/Deactivating | Directing Effect | Influence on Nitration |
|---|---|---|---|
| Methyl (-CH3) | Activating | Ortho, Para | Favors nitration at positions ortho and para to the methyl group. libretexts.orgstackexchange.com |
| Cyano (-CN) | Deactivating | Meta | Favors nitration at positions meta to the cyano group. quora.com |
| Nitro (-NO2) | Deactivating | Meta | Strongly deactivates the ring towards further electrophilic substitution. quora.com |
Convergent and Linear Synthetic Route Development
The synthesis of a polysubstituted aromatic compound like this compound can be approached through either a linear or a convergent strategy. ias.ac.infiveable.medifferencebetween.comchemistnotes.compediaa.comyoutube.com
Linear Synthesis: In a linear synthesis, the starting material is sequentially modified in a step-by-step manner to build the final product. differencebetween.comyoutube.com For this compound, a plausible linear route would start from 2-methylbenzonitrile. The first step would be the nitration of 2-methylbenzonitrile, followed by the benzylic bromination of the resulting 2-methyl-3-nitrobenzonitrile. The order of these steps is critical. Performing the bromination first would introduce a deactivating bromomethyl group, which would make the subsequent nitration more difficult. Conversely, nitration first places a deactivating nitro group on the ring, which could also hinder the subsequent radical bromination, although likely to a lesser extent.
Convergent Synthesis: A convergent synthesis involves the independent synthesis of different fragments of the target molecule, which are then combined in the final steps. ias.ac.infiveable.medifferencebetween.comchemistnotes.compediaa.comyoutube.com While a purely convergent synthesis for a small molecule like this compound is less common, the principles can be applied. For example, one could envision a strategy where a pre-functionalized aromatic ring containing the nitro and cyano groups is coupled with a bromomethylating agent. However, for this specific target, a linear approach is generally more practical.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(bromomethyl)-3-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-7-6(5-10)2-1-3-8(7)11(12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNUJWCXNNNKQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])CBr)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801293088 | |
| Record name | 2-(Bromomethyl)-3-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801293088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93213-75-3 | |
| Record name | 2-(Bromomethyl)-3-nitrobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93213-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Bromomethyl)-3-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801293088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Chemical Transformations of 2 Bromomethyl 3 Nitrobenzonitrile
Nucleophilic Substitution Reactions of the Bromomethyl Group
The bromomethyl group is an excellent electrophile for nucleophilic substitution reactions. As a benzylic halide, it is stabilized by the adjacent aromatic ring, which can delocalize charge in the transition state, accelerating both SN1 and SN2 reaction pathways. The presence of a strongly electron-withdrawing nitro group in the ortho position further influences the reactivity of the benzylic carbon.
Reactivity with Oxygen, Nitrogen, and Sulfur Nucleophiles
The electrophilic carbon of the bromomethyl group readily reacts with a variety of soft and hard nucleophiles.
Oxygen Nucleophiles: Alcohols and phenoxides act as oxygen nucleophiles, attacking the benzylic carbon to displace the bromide ion. This reaction, typically carried out in the presence of a base to deprotonate the alcohol, is a standard method for forming ethers. jk-sci.comwikipedia.org
Nitrogen Nucleophiles: Ammonia, primary amines, and secondary amines are effective nitrogen nucleophiles that can displace the bromide to form the corresponding primary, secondary, and tertiary benzylic amines, respectively. google.comnewdrugapprovals.orggoogle.com This reactivity is fundamental in the synthesis of more complex nitrogen-containing molecules. For instance, a closely related compound, methyl 2-(bromomethyl)-3-nitrobenzoate, is used in the synthesis of Lenalidomide (B1683929) by reacting with an amino-glutarimide derivative, showcasing the utility of this substitution reaction. google.comnewdrugapprovals.orggoogleapis.com
Sulfur Nucleophiles: Thiols and their conjugate bases (thiolates) are excellent sulfur nucleophiles and react efficiently with benzylic halides. arkat-usa.orgthieme-connect.com This reaction provides a straightforward route to the synthesis of benzylic thioethers. rsc.orgorganic-chemistry.orgnih.gov
The general reactivity order for nucleophiles in these SN2 reactions is typically RS⁻ > R₂N⁻ > RO⁻, reflecting the greater polarizability and nucleophilicity of sulfur compared to nitrogen and oxygen.
Formation of Ethers, Amines, and Thioethers
The substitution reactions mentioned above lead directly to the formation of three important classes of compounds.
Formation of Ethers: The Williamson ether synthesis is the classical method employed for this transformation. jk-sci.comwikipedia.orglibretexts.orgyoutube.comkhanacademy.org An alkoxide, generated by treating an alcohol with a strong base like sodium hydride, reacts with 2-(bromomethyl)-3-nitrobenzonitrile in an SN2 reaction to yield the corresponding ether. jk-sci.com Given that the substrate is a primary benzylic halide, this reaction is generally efficient and avoids the competing elimination reactions that can occur with more hindered halides. libretexts.orgyoutube.com
Formation of Amines: The reaction with nitrogen nucleophiles is a direct route to substituted benzylamines. A common procedure involves reacting the bromomethyl compound with an amine, often in the presence of a non-nucleophilic base like triethylamine (B128534) or sodium bicarbonate to neutralize the HBr formed during the reaction. google.comgoogleapis.com This method is widely documented in the synthesis of pharmaceutical compounds like Lenalidomide, where an amino-piperidinedione is alkylated with a similar 2-(bromomethyl)-3-nitro-substituted aromatic. newdrugapprovals.orggoogle.comjustia.com
Formation of Thioethers: Thioethers are readily prepared by reacting this compound with a thiol in the presence of a base. arkat-usa.org The high nucleophilicity of the thiolate anion ensures a rapid and high-yielding SN2 reaction. arkat-usa.orgthieme-connect.com Alternative methods that avoid the use of malodorous thiols involve generating the thiolate in-situ from thiourea. arkat-usa.org
| Product Class | Nucleophile | General Reaction Conditions | Reaction Type |
|---|---|---|---|
| Ethers | Alcohol (ROH) / Alkoxide (RO⁻) | Strong base (e.g., NaH), aprotic solvent (e.g., DMF, THF) | Williamson Ether Synthesis (SN2) |
| Amines | Amine (RNH₂, R₂NH) | Base (e.g., Et₃N, NaHCO₃), polar solvent (e.g., DMF, MeCN) | Nucleophilic Substitution (SN2) |
| Thioethers | Thiol (RSH) / Thiolate (RS⁻) | Base (e.g., NaOH), solvent (e.g., CH₂Cl₂, EtOH) | Nucleophilic Substitution (SN2) |
Stereochemical Aspects of Substitution Reactions
The carbon atom of the bromomethyl group in this compound is prochiral. While the starting material itself is achiral, its reaction with a nucleophile can have stereochemical consequences if a chiral center is formed or if the nucleophile itself is chiral.
The substitution reactions at this benzylic position predominantly follow an SN2 mechanism. wikipedia.orgyoutube.com The SN2 reaction is stereospecific and proceeds with a complete inversion of configuration at the electrophilic carbon center. libretexts.orgmasterorganicchemistry.comyoutube.com This is due to the requisite "backside attack" of the nucleophile, where it approaches the carbon atom from the side opposite to the leaving group (bromide). masterorganicchemistry.comyoutube.com
If a hypothetical, enantiomerically pure chiral analogue of this compound were used, the SN2 reaction would lead to the formation of a product with the opposite stereochemical configuration. Since the substrate is a primary benzylic halide, SN1 pathways, which would lead to a racemic mixture via a planar carbocation intermediate, are less likely, especially with strong, unhindered nucleophiles. The presence of electron-withdrawing groups on the ring can further influence the transition state and favor the SN2 pathway. acs.org
Transformations of the Nitrile Functionality
The nitrile group (C≡N) is a versatile functional group that can undergo both reduction and nucleophilic addition, providing pathways to amines and ketones, respectively.
Reduction of the Nitrile Group
The nitrile group can be reduced to a primary amine (—CH₂NH₂). However, in the case of this compound, the presence of the nitro group complicates this transformation, as the nitro group is also readily reduced.
Common reducing agents for nitriles include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., H₂ with a metal catalyst like Pd, Pt, or Ni). calvin.edu
Using Strong Hydride Reagents: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that will reduce both the nitrile and the nitro group. This would result in the formation of 3-amino-2-(aminomethyl)benzyl bromide, assuming the benzylic bromide remains intact under the reaction conditions, which is not guaranteed.
Using Catalytic Hydrogenation: Catalytic hydrogenation is a common industrial method for reducing nitro groups to anilines. wikipedia.orgorganic-chemistry.org This method can also reduce nitriles. The selectivity depends heavily on the catalyst and reaction conditions. For example, Raney nickel is often used for nitrile reduction, while palladium on carbon (Pd/C) is excellent for nitro group reduction. wikipedia.org Achieving selective reduction of the nitrile without affecting the nitro group is challenging.
Chemoselective Reduction: Some methods have been developed for the selective reduction of nitriles in the presence of nitro groups, such as using a combination of sodium borohydride (B1222165) and a Lewis acid like boron trifluoride etherate. calvin.edu Conversely, reagents like tin(II) chloride (SnCl₂) in ethanol (B145695) are known to selectively reduce aromatic nitro groups while leaving nitriles untouched. stackexchange.com
| Reagent/Condition | Likely Product Outcome | Selectivity Notes |
|---|---|---|
| LiAlH₄ then H₂O | Reduces both nitrile and nitro groups | Not selective |
| H₂ / Pd-C | Primarily reduces the nitro group | Highly selective for nitro group reduction |
| SnCl₂ / EtOH | Reduces the nitro group | Selective for nitro group over nitrile stackexchange.com |
| NaBH₄ / BF₃·OEt₂ | Reduces the nitrile group | Can be selective for nitrile over nitro calvin.edu |
Nucleophilic Additions to the Nitrile Carbon
The carbon atom of the nitrile group is electrophilic and can be attacked by strong carbon nucleophiles, such as Grignard reagents (R-MgBr) or organolithium reagents (R-Li). mnstate.edumasterorganicchemistry.comyoutube.com This reaction provides a valuable method for forming ketones.
The mechanism involves the nucleophilic addition of the organometallic reagent to the carbon-nitrogen triple bond, forming an intermediate imine anion. youtube.com This intermediate is stable until an aqueous acidic workup is performed. masterorganicchemistry.comyoutube.com Upon workup, the imine anion is protonated to an imine, which is then hydrolyzed to a ketone. masterorganicchemistry.com
For this compound, this reaction is complicated by the other functional groups. Grignard reagents are extremely strong bases and would likely react with the acidic protons if any were present, or potentially with the nitro group. mnstate.edumasterorganicchemistry.com More critically, the Grignard reagent could react with the benzylic bromide. Therefore, to successfully perform a Grignard addition to the nitrile, the bromomethyl group would likely need to be protected or modified first.
Cycloaddition Reactions Involving the Nitrile
The nitrile functional group (-C≡N) in this compound can participate in cycloaddition reactions, most notably [3+2] cycloadditions, to form five-membered heterocyclic rings. One of the most common applications of this reaction is the synthesis of tetrazoles.
In a typical [3+2] cycloaddition, the nitrile acts as the two-atom component (dipolarophile) reacting with a three-atom dipole. The reaction of nitriles with sodium azide (B81097) (NaN₃) to form 5-substituted tetrazoles is a well-established transformation. nih.gov This process is often catalyzed by metal salts, such as copper or zinc complexes, which coordinate to the nitrile nitrogen, activating the cyano group toward nucleophilic attack by the azide ion. nih.gov The proposed mechanism involves the formation of a metal-nitrile complex, followed by the cycloaddition with the azide, and subsequent protonation during workup to yield the final tetrazole product. nih.gov While specific examples involving this compound are not prevalent in the literature, the general mechanism is widely applicable.
Another class of 1,3-dipoles that react with nitriles are nitrile oxides (R-C≡N⁺-O⁻). youtube.com These reactions yield isoxazoles, which are stable, aromatic five-membered rings containing nitrogen and oxygen. youtube.com The reaction proceeds via a concerted cycloaddition mechanism to form the heterocyclic ring. youtube.com
Table 1: Examples of Cycloaddition Reactions with Nitriles This table is based on general reactivity patterns of the nitrile group.
| Reaction Type | 1,3-Dipole | Product Heterocycle | Catalyst/Conditions |
|---|---|---|---|
| [3+2] Cycloaddition | Sodium Azide (NaN₃) | Tetrazole | Lewis acids (e.g., Cu(II), Zn(II)), HCl workup nih.gov |
| [3+2] Cycloaddition | Nitrile Oxide (R-CNO) | Isoxazole | Typically thermal conditions youtube.com |
Transition Metal-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond on the aromatic ring of this compound serves as a handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.
The Suzuki-Miyaura reaction is a powerful and versatile method for forming C-C bonds by coupling an organoboron reagent (typically a boronic acid or ester) with an organic halide. nih.gov The aryl bromide in this compound can be effectively coupled with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base. researchgate.net
The reaction proceeds through a well-understood catalytic cycle:
Oxidative Addition: A low-valent Pd(0) species inserts into the aryl-bromine bond of this compound to form a Pd(II) complex.
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base.
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. youtube.com
The reaction tolerates a wide variety of functional groups, making it suitable for complex substrates. nih.gov
Table 3: Typical Conditions for Suzuki-Miyaura Coupling
| Component | Examples | Purpose | Citation |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Facilitates the C-C bond formation. | nih.govnih.gov |
| Ligand | PPh₃, dppf | Stabilizes the palladium center and modulates its reactivity. | nih.gov |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent for transmetalation. | nih.gov |
| Solvent | Toluene (B28343), Dioxane, THF, DMF/Water | Solubilizes reactants and facilitates the reaction. | researchgate.net |
Besides the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling methods can be utilized to functionalize the aryl bromide of this compound.
Stille Coupling: This reaction employs organostannanes (organotin compounds) as the coupling partner. It is known for its excellent functional group tolerance and insensitivity to moisture. However, the toxicity and difficulty in removing organotin byproducts are significant drawbacks. nih.gov
Kumada Coupling: This method uses organomagnesium reagents (Grignard reagents). Kumada coupling is highly efficient but the strong basicity and nucleophilicity of Grignard reagents limit its compatibility with sensitive functional groups like nitriles and nitro groups, making it less suitable for this particular substrate without prior protection.
Hiyama Coupling: The Hiyama coupling utilizes organosilanes as coupling partners. organic-chemistry.org These reagents are activated by a fluoride (B91410) source (e.g., TBAF) or a base. Organosilanes are non-toxic, stable, and easy to handle, making the Hiyama coupling an attractive and more environmentally friendly alternative to the Stille reaction. organic-chemistry.org It offers a comparable scope to the Suzuki coupling in many applications. organic-chemistry.org
Nickel-Catalyzed Reactions
Nickel-catalyzed cross-coupling reactions have become a powerful tool in organic synthesis due to the lower cost and unique reactivity of nickel compared to palladium. ucla.edu These reactions are particularly effective for forming carbon-carbon bonds, including the challenging C(sp³)–C(sp³) and C(sp³)–C(sp²) couplings involving alkyl halides. ucla.edursc.org For a substrate like this compound, the primary site for nickel-catalyzed cross-coupling is the benzylic bromide.
Nickel catalysts can effectively activate the C-Br bond of benzylic halides for coupling with a variety of organometallic reagents, such as organozinc and organoboron compounds. scholaris.canih.gov The general mechanism for such reactions often involves the oxidative addition of the nickel(0) catalyst to the carbon-halogen bond to form a nickel(II) intermediate. This is followed by transmetalation with the organometallic partner and subsequent reductive elimination to yield the coupled product and regenerate the nickel(0) catalyst. youtube.com
A significant challenge in nickel-catalyzed reactions is catalyst deactivation, often manifesting as the formation of inactive nickel-black. mpg.de This is particularly problematic in reactions with electron-rich aryl halides where slow oxidative addition can lead to the aggregation of unstabilized Ni(0) species. mpg.de To mitigate this, reaction conditions such as solvent, temperature, and catalyst concentration must be carefully optimized. For instance, increasing the reaction concentration can enhance the rate of oxidative addition, thereby minimizing the accumulation of Ni(0) and preventing deactivation. mpg.de
The choice of ligand is also crucial in determining the efficiency and selectivity of nickel-catalyzed cross-couplings. While phosphine (B1218219) ligands are common, the development of novel ligand platforms, such as monodentate phosphines with specific steric properties or N-heterocyclic carbenes (NHCs), has expanded the scope and effectiveness of these transformations. ucla.eduscholaris.ca
Regioselectivity and Functional Group Compatibility in Cross-Coupling
Regioselectivity in cross-coupling reactions of polysubstituted aromatics is a critical consideration. For this compound, the primary and most reactive site for cross-coupling is the benzylic bromide (C(sp³)-Br bond) rather than any position on the aromatic ring. This is due to the significantly lower bond dissociation energy of the benzylic C-Br bond compared to an aryl C-H or potential aryl C-halogen bond.
However, the electronic nature of the substituents on the aromatic ring plays a crucial role in modulating reactivity and ensuring functional group compatibility. The presence of strong electron-withdrawing groups like the nitro (NO₂) and cyano (CN) groups can influence the reaction in several ways:
Electronic Effects : The nitro and cyano groups deactivate the aromatic ring towards electrophilic attack but can activate it for nucleophilic aromatic substitution (SₙAr). In the context of cross-coupling, these groups make the benzylic carbon more electrophilic, potentially facilitating oxidative addition.
Functional Group Tolerance : Modern nickel-catalyzed cross-coupling reactions exhibit excellent functional group tolerance. ucla.edu Reactions can often be performed in the presence of esters, amides, and even other halides, provided the catalyst system is chosen carefully. youtube.com The nitro and cyano groups in this compound are generally compatible with many nickel-catalyzed coupling conditions. However, the Lewis basic nature of the nitrile group can sometimes lead to the formation of insoluble oligomers with certain main group reagents used in transmetalation. scholaris.ca
In scenarios involving elimination reactions, regioselectivity is governed by the nature of the base and the substrate. The Zaitsev rule generally predicts the formation of the more substituted (and more stable) alkene, while the use of a sterically bulky base can favor the Hofmann product, the less substituted alkene. youtube.comyoutube.com For this compound, elimination reactions are less common than substitution or coupling at the benzylic position.
Intramolecular Cyclization and Annulation Reactions
The strategic placement of the bromomethyl and nitro groups in an ortho relationship makes this compound a prime candidate for intramolecular cyclization reactions, leading to the formation of novel heterocyclic ring systems. These reactions often involve an initial nucleophilic substitution at the benzylic position, followed by a cyclization step that incorporates the nitro group, often after its reduction to an amine.
A key example of this reactivity is demonstrated with the closely related analog, methyl 2-(bromomethyl)-3-nitrobenzoate. Reaction of this compound with 3-aminopiperidine-2,6-dione (B110489) hydrochloride in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) with a base such as triethylamine leads to an initial alkylation of the amino group, followed by an intramolecular cyclization to form 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)-piperidine-2,6-dione. google.com This transformation constructs a five-membered isoindolinone ring fused to the original benzene (B151609) ring.
Formation of Polycyclic Nitrogen Heterocycles
The synthesis of polycyclic nitrogen heterocycles is a significant application of ortho-substituted nitroaromatics like this compound. The nitro group can be readily reduced to an amino group, which then acts as an internal nucleophile.
Following the formation of the isoindolinone ring as described above, the nitro group can be reduced, for example, through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. google.com This reduction yields an amino group, which can then be involved in further synthetic manipulations. In the case of the lenalidomide synthesis from methyl 2-(bromomethyl)-3-nitrobenzoate, the reduction of the nitro group on the isoindolinone core is the final step to yield the active pharmaceutical ingredient. google.com
Another pathway for forming polycyclic systems involves the intramolecular cyclization of intermediates formed from the reaction of this compound with other nucleophiles. Cyclization reactions involving nitro-substituted building blocks are a well-established route to various carbo- and heterocycles. rsc.org The resulting nitro-heterocycle can then be elaborated further, with the nitro group either being reduced to an amine or acting as a leaving group in SₙAr reactions. rsc.org
The table below outlines a representative cyclization reaction using a close analog of the title compound.
| Starting Material | Reagent | Product | Heterocyclic Core Formed |
|---|---|---|---|
| Methyl 2-(bromomethyl)-3-nitrobenzoate | 3-Aminopiperidine-2,6-dione hydrochloride, Triethylamine | 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)-piperidine-2,6-dione | Isoindolinone |
Mechanistic Investigations of Cyclization Pathways
The mechanisms of these cyclization reactions are generally understood to proceed through a sequence of well-defined steps. For the formation of the isoindolinone ring system mentioned previously, the mechanism is as follows:
Nucleophilic Substitution : The primary or secondary amine of the reacting partner (e.g., 3-aminopiperidine-2,6-dione) acts as a nucleophile, attacking the electrophilic benzylic carbon of the bromomethyl group. This results in the displacement of the bromide ion in a standard Sₙ2 reaction.
Intramolecular Amidation/Cyclization : The newly formed secondary amine is positioned ortho to the ester group (in the case of the analog) or the nitrile group. Under the reaction conditions, an intramolecular nucleophilic attack on the carbonyl carbon of the ester (or the carbon of the nitrile) occurs. For the ester analog, this leads to the formation of a tetrahedral intermediate which then collapses, eliminating methanol (B129727) and forming the five-membered lactam (isoindolinone) ring. google.com A similar pathway can be envisioned for the nitrile, which would lead to an iminoisoindolinone that could be hydrolyzed to the same product.
For cyclizations involving the nitro group, the mechanism typically involves its reduction. For example, in reductive cyclizations using trivalent organophosphorus compounds, the reaction is thought to proceed through the deoxygenation of the nitro group to a nitroso intermediate, which can then undergo cyclization. ijirset.com In catalytic hydrogenation, the nitro group is reduced to an amino group, which then acts as a potent nucleophile for subsequent intramolecular reactions.
General Reactivity Patterns of Ortho-Substituted Nitrobenzonitriles
The reactivity of ortho-substituted nitrobenzonitriles is dominated by the strong electron-withdrawing nature of both the nitro and cyano groups. This has several important consequences:
Electrophilic Aromatic Substitution (EAS) : The benzene ring is strongly deactivated towards EAS reactions like nitration, halogenation, and Friedel-Crafts reactions. Any substitution that does occur is directed to the meta positions relative to both groups (i.e., C4 and C6).
Nucleophilic Aromatic Substitution (SₙAr) : The presence of the ortho-nitro group can activate the ring towards SₙAr if a suitable leaving group is present on the ring (e.g., a halogen). The nitro group stabilizes the negative charge of the Meisenheimer complex intermediate, facilitating the substitution.
Reactivity of the Benzylic Position : In this compound, the benzylic C-Br bond is the most reactive site for nucleophilic substitution and cross-coupling reactions. The electron-withdrawing substituents on the ring enhance the electrophilicity of the benzylic carbon, making it more susceptible to attack by nucleophiles.
Acidity of Benzylic Protons : If the benzylic position were a methyl group, the adjacent electron-withdrawing nitro and cyano groups would significantly increase the acidity of the benzylic protons, facilitating deprotonation and subsequent reactions of the resulting carbanion.
Role of Phase-Transfer Catalysis in Specific Reaction Systems
Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases, typically an aqueous phase containing an inorganic salt and an organic phase containing the substrate. mdpi.comprinceton.edu A phase-transfer catalyst, usually a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transport of the aqueous reactant (as an ion pair) into the organic phase where the reaction occurs. mdpi.comsciencemadness.org
For reactions involving this compound, PTC is particularly useful for nucleophilic substitutions at the benzylic position. Many nucleophiles (e.g., hydroxide, cyanide, acetate) are soluble in water but not in the organic solvents in which the benzonitrile (B105546) derivative is dissolved.
The advantages of using PTC in this context include:
Increased Reaction Rates : By transporting the nucleophile to the organic phase, the catalyst overcomes the phase barrier, leading to dramatically faster reactions compared to the uncatalyzed two-phase system. sciencemadness.org
Milder Reaction Conditions : PTC often allows reactions to be run at lower temperatures and with less aggressive reagents.
Suppression of Side Reactions : In reactions with benzylic halides, strong bases can cause competing elimination reactions. PTC can sometimes offer better selectivity for the desired substitution product. For instance, in the bromomethylation of aromatics, PTC has been shown to give excellent yields of the desired product while avoiding the formation of diarylmethane by-products.
A typical PTC cycle for the reaction of this compound (R-Br) with an aqueous nucleophile (Nu⁻) would involve the catalyst (Q⁺X⁻) exchanging its counter-ion at the interface to form Q⁺Nu⁻, which is soluble in the organic phase. This species then reacts with R-Br to form R-Nu and Q⁺Br⁻. The catalyst cation then returns to the aqueous phase to repeat the cycle. sciencemadness.org
| Catalyst Type | Common Examples | Typical Applications |
|---|---|---|
| Quaternary Ammonium Salts | Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride (TEBA) | Nucleophilic substitutions, alkylations |
| Quaternary Phosphonium Salts | Hexadecyltributylphosphonium bromide | Higher temperature reactions |
| Crown Ethers | 18-Crown-6 | Solubilizing alkali metal cations in organic phases |
Applications As a Building Block in Advanced Organic Synthesis
Precursor in Pharmaceutical Chemistry
In the realm of medicinal chemistry, the demand for novel molecular scaffolds is constant. Compounds like 2-(bromomethyl)-3-nitrobenzonitrile serve as crucial starting materials for the synthesis of more complex molecules that may exhibit biological activity. The nitro group can be reduced to an amine, which can then undergo a variety of reactions to build larger, more complex structures. Similarly, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding the synthetic possibilities.
While specific, publicly documented examples of the direct use of this compound in the synthesis of advanced drug intermediates are not extensively available, the analogous compound, methyl 2-(bromomethyl)-3-nitrobenzoate, is a known key intermediate in the synthesis of Lenalidomide (B1683929). Lenalidomide is an immunomodulatory drug used in the treatment of multiple myeloma. This suggests that nitrated benzyl (B1604629) bromides are a recognized class of intermediates in pharmaceutical synthesis. The reactivity of the bromomethyl group allows for its displacement by various nucleophiles, a common strategy in building the core structures of pharmaceutical agents.
Activin-receptor-like kinase 5 (ALK5) is a transmembrane serine/threonine kinase that plays a crucial role in cell signaling pathways. Inhibitors of ALK5 have been investigated for their potential in treating various diseases, including fibrosis and cancer. The synthesis of potent and selective ALK5 inhibitors often involves the construction of complex heterocyclic scaffolds. Although direct synthetic routes employing this compound for specific ALK5 inhibitors are not prominently detailed in available research, compounds with similar substitution patterns are often utilized to construct the core ring systems of such inhibitors. The general strategy involves using the benzyl bromide moiety to alkylate a nucleophilic portion of a heterocyclic core, or using the functionalities on the ring to direct the formation of the desired heterocyclic system.
Quinazoline derivatives are a well-established class of anticancer agents, with several drugs such as Lapatinib, Dacomitinib, Afatinib, Gefitinib, and Erlotinib targeting receptor tyrosine kinases. The synthesis of the quinazoline core typically involves the reaction of an anthranilic acid derivative with a formamide or a similar one-carbon source. While the direct contribution of this compound to the synthesis of the aforementioned approved drugs is not documented, the functional groups present on this molecule are relevant to the synthesis of quinazoline analogues. For instance, the nitro group could be reduced to an amine and the nitrile group could be transformed into a carboxylic acid, creating a substituted anthranilic acid derivative that could then be used as a precursor for novel quinazoline structures.
Construction of Diverse Heterocyclic Scaffolds
The reactivity of this compound makes it a candidate for the synthesis of a variety of heterocyclic compounds, which are foundational structures in many biologically active molecules.
Indole and isoquinoline scaffolds are present in a vast number of natural products and synthetic drugs. Various synthetic methodologies exist for the construction of these ring systems. For isoquinoline analogues, a related compound, 2-(bromomethyl)benzonitrile (lacking the nitro group), has been shown to undergo a base-promoted condensation reaction with homophthalic anhydride to yield 6,11-dihydro-5H-indeno[1,2-c]isoquinolin-5-one sigmaaldrich.com. This type of reactivity highlights the potential of the bromomethyl and nitrile groups to participate in cyclization reactions to form fused heterocyclic systems. The presence of a nitro group, as in this compound, would be expected to influence the reactivity and potentially allow for the synthesis of novel, substituted isoquinoline and indole analogues.
Benzisothiazolinones are a class of heterocyclic compounds known for their antimicrobial properties. The synthesis of the benzisothiazolinone core often involves the cyclization of a 2-mercaptobenzamide or a related derivative. While established industrial syntheses for benzisothiazolinones typically start from precursors like o-chlorobenzonitrile, the potential use of this compound to construct derivatives of this scaffold could be envisioned through multi-step synthetic sequences. For example, the bromide could be displaced by a sulfur nucleophile, and the nitrile and nitro groups could be subsequently manipulated to facilitate the cyclization to form the desired heterocyclic ring.
Utility in Materials Science and Polymer Chemistry
The reactivity of this compound also extends to the field of materials science and polymer chemistry, where it can be utilized as a monomer or a modifying agent to create functional polymers with tailored properties.
Functional polymers, which possess specific chemical or physical properties, are of great interest for a wide range of applications. The bromomethyl group in this compound can serve as an initiation site for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), allowing for the synthesis of well-defined polymers. Furthermore, the nitrile and nitro functionalities can be incorporated into the polymer backbone or as pendant groups, imparting unique characteristics to the final material. For example, polymers containing nitrile groups are known for their enhanced thermal stability and solvent resistance mdpi.combeilstein-journals.orgnih.gov.
The development of advanced separation membranes is crucial for various industrial processes, including gas separation and water purification. The incorporation of polar groups, such as the nitro and nitrile functionalities present in this compound, into polymer membranes can enhance their selectivity for specific molecules. While direct use of this specific compound in membrane synthesis is not widely documented, the principle of using functionalized aromatic compounds to create selective membranes is well-established.
Similarly, the bromomethyl group allows for the grafting of this molecule onto solid supports, which can then be further functionalized to create heterogeneous catalysts. The aromatic ring provides a rigid scaffold, and the nitro and nitrile groups can be modified to introduce catalytically active sites.
Applications in Agrochemical and Pesticide Development
Many commercial pesticides and herbicides contain nitrogen-containing heterocyclic rings and nitroaromatic moieties. The structural features of this compound make it a potential intermediate in the synthesis of new agrochemicals pageplace.demdpi.com. The 3-nitrobenzonitrile (B78329) core is a known scaffold in certain classes of pesticides chemicalbook.com. The reactive bromomethyl group allows for the introduction of various pharmacophores that can enhance the biological activity and selectivity of the final compound.
Utilization in Dye and Fragrance Industries
Aromatic nitro compounds and nitriles are important chromophores and auxochromes in the synthesis of azo dyes pbworks.comunb.canih.govnih.govresearchgate.net. While a direct application of this compound in the dye industry is not prominently reported, its derivatives could potentially be used to create novel dyes. For instance, reduction of the nitro group to an amine would yield 2-(bromomethyl)-3-aminobenzonitrile, a diazonium salt precursor for azo coupling reactions.
Design and Synthesis of Novel Chemical Entities
The unique combination of functional groups in this compound makes it an attractive starting point for the design and synthesis of novel chemical entities with potential biological activity nih.govnih.gov. The ability to selectively modify each of the three functional groups allows for the creation of a diverse library of compounds for high-throughput screening in drug discovery programs. The rigid aromatic scaffold provides a defined three-dimensional structure, which is often desirable for binding to biological targets.
Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.
Proton (¹H) NMR for Structural Confirmation
In a hypothetical ¹H NMR spectrum of 2-(bromomethyl)-3-nitrobenzonitrile, the protons on the aromatic ring and the bromomethyl group would exhibit characteristic chemical shifts and coupling patterns. The electron-withdrawing nature of the nitro and nitrile groups, along with the bromine atom, would significantly influence the electronic environment of the protons.
Expected ¹H NMR Data:
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic-H | 7.5 - 8.5 | m | 7.0 - 9.0 |
Note: The exact shifts and coupling constants would depend on the solvent and the specific spectrometer frequency.
Carbon-13 (¹³C) NMR for Carbon Framework Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The presence of the electron-withdrawing groups would cause the attached aromatic carbons to appear at lower field (higher ppm).
Expected ¹³C NMR Data:
| Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| -CH₂Br | 25 - 35 |
| Aromatic C-CN | 110 - 120 |
| Aromatic C-NO₂ | 145 - 155 |
| Other Aromatic C | 120 - 140 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry would be used to determine the exact mass of the molecular ion, confirming the elemental formula of C₈H₅BrN₂O₂.
Expected HRMS Data:
| Ion | Calculated m/z |
|---|---|
| [M]⁺ | ~240.9589 |
Note: The exact m/z would depend on the isotopic composition.
Electrospray Ionization (ESI-MS) and MALDI-TOF MS
Both Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry are soft ionization techniques that would be suitable for observing the molecular ion of this compound with minimal fragmentation. The resulting spectrum would be expected to show a characteristic isotopic pattern for a bromine-containing compound (approximately equal intensity for the M and M+2 peaks).
Chromatographic Methods for Separation and Purity Assessment
Chromatographic techniques are indispensable for the separation of the target compound from reaction byproducts and for assessing its purity. High-Performance Liquid Chromatography (HPLC) is a commonly used method for this purpose. A typical HPLC analysis would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., trifluoroacetic acid) to improve peak shape. The retention time of the compound would be a key identifier, and the peak area would be used to quantify its purity.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) serves as a rapid and effective qualitative tool for monitoring the progress of chemical reactions involving this compound. msu.eduyoutube.com By spotting the reaction mixture on a TLC plate alongside the starting materials, chemists can visually track the consumption of reactants and the formation of the product. rochester.edu
The principle of separation is based on the differential partitioning of compounds between the stationary phase (typically silica (B1680970) gel on an aluminum-backed plate) and the mobile phase (an eluent system). rsc.org The progress of the reaction is observed by the appearance of a new spot corresponding to the product and the diminishment of the spot corresponding to the starting material. msu.eduyoutube.com A "cospot," where the reaction mixture and starting material are spotted together, is crucial for confirming the identity of the spots, especially when the retention factor (Rf) values of the reactant and product are similar. rochester.edu The spots are typically visualized under UV light. msu.edu
For a reaction synthesizing this compound, a typical procedure would involve:
Plate: Silica gel F254.
Eluent: A mixture of non-polar and polar solvents, such as ethyl acetate (B1210297) and toluene (B28343) or hexane (B92381) and ethyl acetate, is adjusted to achieve a starting material Rf of approximately 0.3-0.5. msu.edurochester.edu
Visualization: UV lamp (254 nm).
The reaction is considered complete when the spot corresponding to the starting material, for instance, 2-methyl-3-nitrobenzonitrile, has completely disappeared and is replaced by a new spot for this compound. youtube.comgoogle.com
Table 1: Typical Parameters for TLC Reaction Monitoring
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 pre-coated aluminum plates |
| Mobile Phase (Eluent) | Varies depending on reactants; typically a mixture like Hexane:Ethyl Acetate (e.g., 7:3 v/v) |
| Sample Preparation | A small aliquot of the reaction mixture diluted in a volatile solvent |
| Application | Capillary spotting on the baseline |
| Development | In a closed chamber until the solvent front is ~1 cm from the top |
| Visualization | UV light (254 nm) |
| Interpretation | Disappearance of starting material spot and appearance of product spot |
Column Chromatography for Purification
Following the synthesis, column chromatography is the standard method for the purification of this compound on a preparative scale. rsc.orgbeilstein-journals.org This technique separates the target compound from unreacted starting materials, reagents, and byproducts based on their differential adsorption to a stationary phase.
The crude product mixture is loaded onto the top of a column packed with a slurry of silica gel (the stationary phase) in a non-polar solvent. beilstein-journals.org The mobile phase, a solvent system of gradually increasing polarity (gradient elution), is then passed through the column. Compounds with weaker interactions with the silica gel travel down the column faster, while more polar compounds are retained longer. Fractions are collected and analyzed by TLC to identify those containing the pure product.
Table 2: General Conditions for Column Chromatography Purification
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel (e.g., 60 Å, 35-70 µm particle size) rsc.org |
| Mobile Phase (Eluent) | Typically a gradient of hexane and ethyl acetate (e.g., starting with 9:1 and gradually increasing to 1:1 v/v) beilstein-journals.org |
| Loading | Crude product dissolved in a minimal amount of solvent or adsorbed onto a small amount of silica gel |
| Elution | Gravity flow or flash chromatography (using pressure) |
| Fraction Analysis | Thin-Layer Chromatography (TLC) |
| Outcome | Isolation of pure this compound |
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the identification and precise quantification of this compound. nih.govresearchgate.net It offers high resolution and sensitivity, making it suitable for purity assessment and the determination of trace-level impurities. rsc.orgnih.gov
In a typical reverse-phase HPLC method, the sample is injected into a column packed with a non-polar stationary phase (e.g., C18). nih.gov A polar mobile phase, often a mixture of acetonitrile or methanol and water, is pumped through the column. nih.govresearchgate.net The separation occurs based on the compound's polarity, with less polar compounds being retained longer. Detection is commonly achieved using a UV detector set at a wavelength where the analyte exhibits strong absorbance. nih.gov For quantitative analysis, a calibration curve is constructed using standards of known concentration. researchgate.net
Table 3: Illustrative HPLC Parameters for Analysis
| Parameter | Description |
|---|---|
| Instrument | HPLC system with UV-Vis or Diode Array Detector (DAD) researchgate.net |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) nih.gov |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water nih.gov |
| Flow Rate | 1.0 mL/min nih.gov |
| Detection | UV absorbance at a specific wavelength (e.g., 254 nm or 320 nm) nih.gov |
| Temperature | Ambient or controlled (e.g., 25°C) nih.gov |
| Purpose | Purity determination and quantification google.com |
Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Volatile Derivatives
Direct analysis of this compound by Gas Chromatography (GC) can be challenging due to its relatively low volatility and potential for thermal degradation in the injector port. However, GC-Mass Spectrometry (GC-MS) is a crucial technique for analyzing volatile derivatives or related impurities. researchgate.netvisionpublisher.info For certain applications, such as quantifying trace levels of related genotoxic impurities (GTIs), a derivatization strategy might be employed. rsc.org For instance, the nitroaromatic compound could be chemically reduced to its corresponding amine, which may be more amenable to GC analysis or can be derivatized to enhance volatility and detection. rsc.orgnih.gov
GC separates volatile compounds in a heated column, and the mass spectrometer then fragments the eluted compounds and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification. researchgate.net The use of tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity, which is particularly useful for trace analysis in complex matrices. nih.gov
Table 4: General GC-MS/MS Methodology for Derivatives
| Parameter | Description |
|---|---|
| Derivatization | Chemical conversion to a more volatile and thermally stable compound (e.g., reduction of nitro group, silylation) researchgate.netvisionpublisher.info |
| GC Column | Capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split/Splitless |
| Ionization Mode | Electron Ionization (EI) or Electron-Capture Negative-Ion Chemical Ionization (ECNICI) nih.gov |
| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) |
| Detection | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high sensitivity |
Electrochemical Analysis (e.g., Cyclic Voltammetry) for Redox Properties
Cyclic Voltammetry (CV) is an electroanalytical technique used to investigate the redox properties of electroactive species like this compound. researchgate.net The presence of the nitro group (-NO₂) makes the compound electrochemically active, allowing for the study of its reduction process.
In a CV experiment, the potential at a working electrode is scanned linearly versus time between two set values in a solution containing the analyte and a supporting electrolyte. researchgate.net The resulting current is plotted against the applied potential, generating a cyclic voltammogram. For a nitroaromatic compound, the voltammogram typically shows an irreversible reduction peak corresponding to the reduction of the nitro group. abechem.com The peak potential provides information about the thermodynamic feasibility of the redox process, while the peak current is related to the analyte's concentration.
Table 5: Typical Setup for Cyclic Voltammetry
| Component | Description |
|---|---|
| Potentiostat | Instrument to control the potential and measure the current |
| Electrochemical Cell | Three-electrode setup |
| Working Electrode | Glassy Carbon Electrode (GCE) or Platinum Electrode researchgate.net |
| Reference Electrode | Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) researchgate.net |
| Counter Electrode | Platinum wire |
| Solvent/Electrolyte | Aprotic solvent (e.g., Acetonitrile) with a supporting electrolyte (e.g., 0.1 M Tetrabutylammonium perchlorate) |
| Analyte Concentration | Typically in the millimolar (mM) range abechem.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for characterizing this compound by probing its electronic transitions. The molecule contains a nitroaromatic system, which acts as a chromophore and absorbs light in the UV region of the electromagnetic spectrum.
When the sample, dissolved in a UV-transparent solvent (like methanol or acetonitrile), is irradiated with UV-Vis light, the electrons in the chromophore are promoted from a lower energy ground state to a higher energy excited state. The resulting spectrum is a plot of absorbance versus wavelength, which shows one or more absorption maxima (λmax). researchgate.net These λmax values are characteristic of the compound's electronic structure. For nitroaromatic compounds, characteristic absorptions corresponding to π → π* and n → π* transitions are expected. researchgate.net
Table 6: Representative UV-Vis Spectral Data
| Parameter | Description |
|---|---|
| Solvent | UV-grade Methanol or Acetonitrile |
| Wavelength Range | Typically 200-400 nm |
| λmax 1 | Expected around 210-230 nm (attributed to π → π* transitions of the benzene (B151609) ring) |
| λmax 2 | Expected around 260-300 nm (attributed to π → π* transitions of the nitro group conjugated system) |
| λmax 3 | A weaker, longer-wavelength absorption may be observed (attributed to n → π* transition of the nitro group) |
Gel Permeation Chromatography (GPC) for Polymer Characterization
Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is not used for the analysis of the small molecule this compound itself. Instead, it is a critical technique for characterizing polymers synthesized using this compound. wikipedia.orgfraunhofer.de For instance, the bromomethyl group can act as an initiator for certain types of controlled radical polymerizations, such as Atom Transfer Radical Polymerization (ATRP), to create polymers with well-defined architectures. researchgate.net
GPC separates macromolecules based on their hydrodynamic volume in solution. wikipedia.org A solution of the polymer is passed through a column packed with porous gel beads. Larger polymer chains cannot enter the pores and thus elute first, while smaller chains penetrate the pores to varying extents and elute later. nih.gov This allows for the determination of the polymer's molecular weight distribution, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn), which indicates the breadth of the molecular weight distribution. wikipedia.orgosti.gov
Table 7: GPC Parameters for Polymer Analysis
| Parameter | Description |
|---|---|
| Instrument | GPC system with a refractive index (RI), UV, or light scattering detector wikipedia.org |
| Columns | Set of GPC columns with a range of pore sizes suitable for the expected polymer molecular weight |
| Mobile Phase (Eluent) | Tetrahydrofuran (THF) or other suitable organic solvent researchgate.net |
| Flow Rate | Typically ~1.0 mL/min |
| Calibration | Polystyrene or Polymethyl methacrylate (B99206) (PMMA) standards researchgate.net |
| Data Obtained | Number-average molecular weight (Mn), Weight-average molecular weight (Mw), Polydispersity Index (Đ) nih.gov |
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2-(bromomethyl)-3-nitrobenzonitrile. escholarship.orgnih.gov The molecule's structure features a benzene (B151609) ring substituted with three distinct groups: a bromo-methyl group (-CH₂Br), a nitro group (-NO₂), and a nitrile group (-CN). Both the nitro and nitrile groups are strong electron-withdrawing groups, which significantly influence the electron distribution within the aromatic ring. mpg.decore.ac.uk
These calculations can determine key electronic properties:
Molecular Geometry: Optimization of the molecule's geometry to find its most stable three-dimensional structure.
Electron Density Distribution: Mapping the electron density reveals the electron-poor nature of the aromatic ring and the electrophilic and nucleophilic sites. The carbon atom of the bromomethyl group is a primary electrophilic center, making it susceptible to nucleophilic attack.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity.
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution and are used to predict where the molecule is likely to interact with other species.
Studies on related molecules like 2- and 3-nitrobenzonitrile (B78329) show that the positions of the electron-withdrawing groups significantly alter the molecular dipole moment and the local electronic environment. mpg.decore.ac.uk For this compound, the combined electron-withdrawing effects of the ortho-nitro group and meta-nitrile group (relative to the bromomethyl group) create a highly deactivated and electron-deficient aromatic system.
Table 1: Predicted Electronic Properties from Quantum Chemical Calculations
| Property | Predicted Value/Characteristic | Significance |
|---|---|---|
| HOMO-LUMO Gap | Small | Indicates higher reactivity, typical for molecules with strong electron-withdrawing groups. |
| Dipole Moment | High | The asymmetrical arrangement of polar groups results in a significant molecular dipole moment. mpg.de |
| Mulliken Charges | Positive charge on the benzylic carbon | Confirms the electrophilic nature of the bromomethyl group, a key site for reactions. |
| Benzylic C-Br Bond | Polarized and weakened | Facilitates nucleophilic substitution reactions at the bromomethyl position. |
Molecular Modeling and Simulation of Reaction Pathways
Molecular modeling and simulations are employed to explore the mechanisms of reactions involving this compound. These computational techniques can map out the entire reaction pathway, including transition states and intermediates, providing a dynamic view of the chemical transformation. escholarship.org
A primary reaction pathway for this compound is nucleophilic substitution at the benzylic carbon of the bromomethyl group. Theoretical simulations can model this process:
Reactant Complex Formation: Modeling the initial interaction between this compound and a nucleophile.
Transition State Search: Identifying the highest energy point along the reaction coordinate, which determines the reaction's activation energy. For instance, in an Sₙ2 reaction, this would be the point where the nucleophile is partially bonded to the carbon, and the bromide ion is partially detached.
Intermediate and Product Formation: Following the reaction trajectory from the transition state to the final products.
Simulations can compare different potential pathways, such as Sₙ1 versus Sₙ2 mechanisms, to determine the most likely route under specific conditions. researchgate.net By calculating the Gibbs free energy of activation, these models can predict reaction rates and how they might be influenced by factors like solvent choice and temperature. researchgate.net For example, modeling the reaction with different nucleophiles can help predict which one will react most efficiently.
Aromaticity Analysis and Electronic Property Prediction
The aromaticity of the benzene ring in this compound is a key determinant of its stability and reactivity. The presence of strong electron-withdrawing nitro and nitrile groups significantly perturbs the π-electron system of the ring. core.ac.uk
Aromaticity can be quantified using several computational methods:
Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of the ring. A negative NICS value is indicative of aromatic character.
Harmonic Oscillator Model of Aromaticity (HOMA): The HOMA index evaluates aromaticity based on the geometric parameter of bond length alternation. A value close to 1 indicates high aromaticity, while a value close to 0 suggests a non-aromatic system.
Due to the strong electron-withdrawing nature of the substituents, the benzene ring in this compound is expected to have a reduced aromatic character compared to unsubstituted benzene. This deactivation makes the ring less susceptible to electrophilic aromatic substitution but can activate it for nucleophilic aromatic substitution under certain conditions.
Table 2: Predicted Aromaticity and Electronic Descriptors
| Descriptor | Predicted Characteristic | Implication |
|---|---|---|
| HOMA Index | < 1 | Reduced aromaticity due to substituent effects. |
| NICS(0) Value | Less negative than benzene | Indicates a weaker ring current and diminished aromatic character. |
| Electron Density | Depleted on the aromatic ring | The ring is deactivated towards electrophilic attack. core.ac.uk |
| Chemical Shifts (¹³C NMR) | Downfield shifts for ring carbons | The electron-withdrawing groups deshield the carbon nuclei, shifting their resonance signals. |
Prediction of Novel Derivatives and Reaction Outcomes
A significant application of computational chemistry is the rational design of novel molecules and the prediction of their synthetic accessibility. mdpi.com Starting from this compound, theoretical methods can be used to explore a wide range of potential derivatives.
The primary reactive site, the bromomethyl group, can be targeted with various nucleophiles (e.g., amines, alcohols, thiols, azides) to create a library of new compounds. Computational screening can help prioritize synthetic efforts by:
Predicting Reaction Feasibility: Calculating the thermodynamics and kinetics of potential reactions to assess whether a desired product will form under reasonable conditions.
Forecasting Product Properties: Once a novel derivative is designed in silico, its electronic, spectroscopic, and physical properties can be calculated. escholarship.org This allows researchers to pre-screen for molecules with desired characteristics, such as specific optical or electronic properties, before committing to laboratory synthesis.
Guiding Synthesis: Theoretical models can help optimize reaction conditions, such as solvent and temperature, to maximize yield and minimize by-products. researchgate.net
For example, by modeling the reaction of this compound with different anilines, chemists can predict the electronic properties of the resulting diarylamine derivatives and select candidates for synthesis as potential new materials or biologically active agents.
Future Perspectives and Emerging Research Areas
Sustainable Synthesis and Green Chemistry Approaches
The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. For a molecule like 2-(bromomethyl)-3-nitrobenzonitrile, which traditionally relies on harsh reagents and solvents, the shift towards sustainable practices is paramount.
Current research in organic synthesis is actively seeking alternatives to conventional methods. For the benzylic bromination step, traditional reagents like N-bromosuccinimide (NBS) with radical initiators are effective but generate stoichiometric waste. Future approaches are likely to focus on catalytic methods using greener bromine sources. Similarly, nitration, which typically employs a hazardous mixture of nitric and sulfuric acids, is seeing a move towards solid acid catalysts and milder nitrating agents to improve safety and reduce acidic waste streams. The use of alternative energy sources such as microwave irradiation and ultrasound is also being explored to accelerate reaction times and improve energy efficiency.
A significant area of development is the replacement of volatile organic solvents (VOCs) with more environmentally benign alternatives. Deep eutectic solvents (DES) and ionic liquids (ILs) are being investigated as potential reaction media for various organic transformations, offering benefits such as low volatility, high thermal stability, and, in some cases, enhanced reactivity and selectivity.
Development of Highly Selective and Efficient Catalytic Systems
The development of novel catalytic systems is at the forefront of modern organic chemistry, offering pathways to reactions with high efficiency, selectivity, and atom economy. For the synthesis and functionalization of this compound, catalysis holds the key to overcoming many of the limitations of classical synthetic methods.
Photocatalysis, in particular, has emerged as a powerful tool for a variety of organic transformations, including benzylic C-H functionalization. The use of visible-light-absorbing photosensitizers can enable the selective bromination of the methyl group under mild conditions, avoiding the need for high temperatures and radical initiators. Furthermore, catalytic systems for the selective reduction of the nitro group or the transformation of the nitrile moiety would significantly expand the synthetic utility of this scaffold.
Below is a comparative table of potential catalytic systems for the synthesis and functionalization of this compound.
| Catalytic System | Target Transformation | Potential Advantages |
| Visible-Light Photocatalysis | Benzylic Bromination | Mild reaction conditions, high selectivity, reduced waste. |
| Transition Metal Catalysis (e.g., Pd, Ni, Cu) | Cross-Coupling Reactions | Formation of C-C and C-heteroatom bonds, molecular complexity. |
| Solid Acid Catalysts | Nitration | Reusability, reduced corrosive waste, improved safety. |
| Biocatalysis (Enzymes) | Selective Functional Group Interconversion | High chemo-, regio-, and stereoselectivity; aqueous conditions. |
Exploration of Novel Reactivity Modes for the Bromomethyl-Nitrobenzonitrile Scaffold
The unique arrangement of the bromomethyl, nitro, and nitrile groups in this compound suggests a rich and largely unexplored reactivity profile. The electron-withdrawing nature of the nitro and nitrile groups significantly influences the reactivity of the benzene (B151609) ring and the benzylic bromide.
Future research is expected to delve into novel transformations that take advantage of this electronic setup. For instance, the benzylic bromide is an excellent electrophile for nucleophilic substitution reactions, but its reactivity can be finely tuned by the neighboring nitro group. This could be exploited in the design of novel protecting groups or in the synthesis of complex heterocyclic systems through intramolecular cyclization reactions.
The development of modern synthetic methodologies, such as C-H activation, could open up new avenues for the functionalization of the aromatic ring, allowing for the introduction of additional substituents with high precision. Furthermore, the synergistic activation of multiple functional groups within the same molecule could lead to novel cascade reactions, enabling the rapid construction of complex molecular frameworks from this relatively simple starting material.
Expansion of Applications in Multifunctional Materials and Biotechnological Tools
The structural features of this compound make it an attractive building block for the synthesis of advanced materials and sophisticated biotechnological tools. The presence of multiple functional groups allows for its incorporation into a wide range of molecular architectures, imparting specific properties to the final product.
In materials science, this compound could serve as a monomer or cross-linking agent in the synthesis of functional polymers. The nitro group, for example, can be used to tune the electronic properties of conjugated polymers for applications in organic electronics. The nitrile group can be hydrolyzed to a carboxylic acid, providing a handle for further functionalization or for improving the solubility of the material.
In the realm of biotechnology, the this compound scaffold could be used to develop novel fluorescent probes or bioconjugation reagents. The nitro group is known to quench fluorescence, a property that can be exploited in the design of "turn-on" fluorescent sensors that light up upon reaction with a specific analyte. The benzylic bromide can be used to covalently attach the molecule to proteins or other biomolecules, enabling their study and manipulation.
A summary of potential applications is presented in the table below.
| Application Area | Potential Role of this compound | Key Functional Groups Involved |
| Materials Science | Monomer for specialty polymers, building block for organic electronic materials. | Nitrile, Nitro, Bromomethyl |
| Biotechnology | Scaffold for fluorescent probes, bioconjugation agent. | Nitro, Bromomethyl |
| Medicinal Chemistry | Intermediate for the synthesis of bioactive heterocyclic compounds. | All three functional groups |
| Agrochemicals | Precursor for novel pesticides and herbicides. | All three functional groups |
Integration of Artificial Intelligence and Machine Learning in Reaction Design
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis. These powerful computational tools can analyze vast datasets of chemical reactions to predict the outcome of new transformations, optimize reaction conditions, and even propose novel synthetic routes.
For a molecule like this compound, AI and ML could be employed to predict its reactivity in a wide range of chemical environments, guiding the design of new experiments. Machine learning models could be trained to identify the optimal catalyst and reaction conditions for a desired transformation, saving significant time and resources in the laboratory.
Furthermore, retrosynthetic AI algorithms could be used to design efficient and sustainable synthetic pathways to complex target molecules starting from this compound. By integrating computational predictions with experimental validation, the discovery and development of new chemical entities based on this versatile scaffold can be greatly accelerated.
Q & A
Q. What safety protocols are essential when handling this compound, given its structural hazards?
- Methodological Answer : The compound is a lachrymator and potential mutagen. Use fume hoods, nitrile gloves, and polypropylene goggles. Spills are neutralized with 10% sodium thiosulfate. Waste disposal follows EPA guidelines for halogenated nitroaromatics (e.g., incineration at >1000°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
